molecular formula C15H21ClN2O3 B4110667 N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride

Cat. No.: B4110667
M. Wt: 312.79 g/mol
InChI Key: NLVTZAKECCCHJX-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride is a synthetic compound that features a pyrrolidine ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride is unique due to its combination of a pyrrolidine ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c18-15(16-5-8-17-6-1-2-7-17)12-3-4-13-14(11-12)20-10-9-19-13;/h3-4,11H,1-2,5-10H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVTZAKECCCHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
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N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
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N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
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N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
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N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
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N-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride

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